![molecular formula C14H11N B14131924 4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
4-[2-(4-Methylphenyl)ethynyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methylphenyl)ethynyl]pyridine is an organic compound with the molecular formula C14H11N. It is a yellow to white solid with a melting point of 110-114°C . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Methylphenyl)ethynyl]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The reaction’s mild conditions and high functional group tolerance make it suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-[2-(4-Methylphenyl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-[2-(4-Methylphenyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 4-[2-(4-Methylphenyl)ethynyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for various biochemical interactions .
類似化合物との比較
- 4-[(4-Bromophenyl)ethynyl]pyridine
- 4-[(4-Chlorophenyl)ethynyl]pyridine
- 4-[(4-Fluorophenyl)ethynyl]pyridine
Comparison: 4-[2-(4-Methylphenyl)ethynyl]pyridine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the methyl group provides different steric and electronic effects, potentially leading to distinct chemical and biological properties .
特性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-[2-(4-methylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C14H11N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,8-11H,1H3 |
InChIキー |
KQURJNNHHQTUIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)

![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
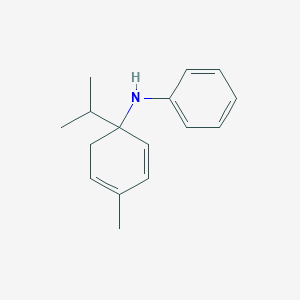
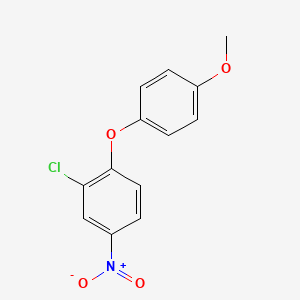
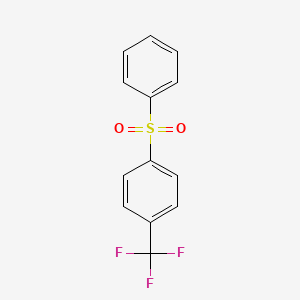
![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
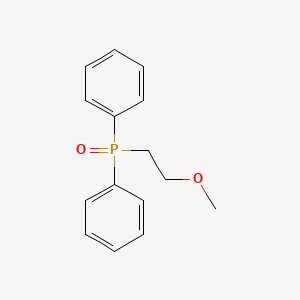
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


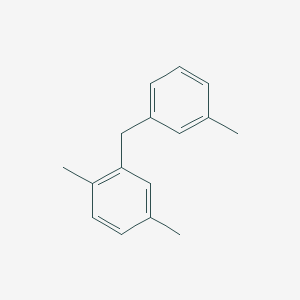
![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
